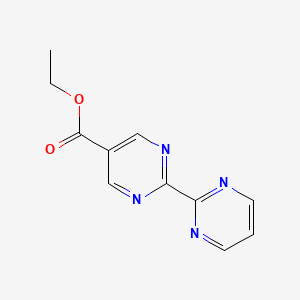

1-(3-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)propyl)-3-(thiazol-2-yl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

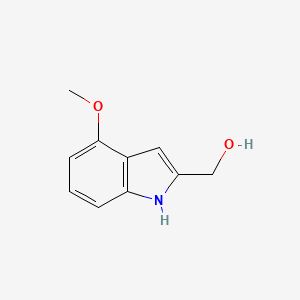

1-(3-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)propyl)-3-(thiazol-2-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a type of urea-thiourea derivative that has shown promising results in several studies.

Wissenschaftliche Forschungsanwendungen

Biologically Active Compounds Synthesis

Compounds containing the 1,2,4-oxadiazole ring along with urea or thiourea moieties have been synthesized and characterized for their diverse biological activities. These activities include anti-inflammatory, antiviral, analgesic, fungicidal, herbicidal, diuretic, antihelminthic, antitumor, and antimicrobial effects. Efficient methods for synthesizing these compounds involve reactions of amidoximes and acyl halides under microwave irradiation, leading to the rapid formation of 1,2,4-oxadiazoles. These synthesized compounds are further explored for their potential applications in medicinal chemistry and agriculture due to their promising biological properties (Arıkan Ölmez & Waseer, 2020).

Novel Synthesis Methods

New methods for synthesizing 1,3,4-thiadiazol-2-yl urea derivatives using microwave irradiation have been developed. These methods offer advantages in terms of reaction time compared to conventional heating, resulting in satisfactory yields of the desired products. Such derivatives have been reported, characterized by their structural analysis, and explored for various applications in chemical research (Li & Chen, 2008).

Versatile Condensing Agents

Compounds featuring the 1,3,4-oxadiazole-2(3H)-thione structure serve as versatile condensing agents in the synthesis of a wide range of chemical entities, including amides, esters, thiols, ureas, carbonates, polyamides, and polyureas. These agents facilitate the direct and one-pot preparation of these entities under mild conditions, demonstrating the utility of oxadiazole derivatives in complex synthetic procedures (Saegusa, Watanabe, & Nakamura, 1989).

Anticancer Potential

Derivatives of 1,3,4-thiadiazol-2-yl)urea have shown potent activity against chronic myeloid leukemia (CML) cell lines. Structure-activity relationship (SAR) analyses led to the identification of compounds with significant anticancer effects, highlighting the therapeutic potential of these derivatives in cancer treatment through the modulation of specific cellular pathways, such as the PI3K/AKT signaling pathway (Li et al., 2019).

Fungitoxicity and Multicomponent Synthesis

The synthesis of 1,2,4-triazolo- and thiadiazolo[3,2-b]-1,3,4-oxadiazoles demonstrates their fungitoxic properties, offering new avenues for developing antifungal agents. Moreover, innovative multicomponent reactions have facilitated the synthesis of thiazolidin-4-yl-1,3,4-oxadiazoles, showcasing the chemical versatility and potential applications of these heterocyclic systems in agriculture and pharmaceuticals (Singh et al., 2001; Brockmeyer et al., 2014).

Eigenschaften

IUPAC Name |

1-[3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propyl]-3-(1,3-thiazol-2-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O2S2/c21-13(18-14-17-8-10-23-14)16-7-4-9-24-15-20-19-12(22-15)11-5-2-1-3-6-11/h1-3,5-6,8,10H,4,7,9H2,(H2,16,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPXDRUQGOFZSDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)SCCCNC(=O)NC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-butoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2714281.png)

![3-Phenethyl-8-(phenylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2714282.png)

![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B2714289.png)

![1,3-dimethyl-1H,2H,5H-pyrazolo[3,4-d][1,3]thiazol-5-imine](/img/structure/B2714293.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B2714297.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((2,4-dimethylthiazol-5-yl)methyl)urea](/img/structure/B2714299.png)

![2-Chloro-N-(2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)acetamide](/img/structure/B2714300.png)

![3-fluoro-N-[[4-(4-fluorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2714302.png)

![2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid](/img/structure/B2714303.png)